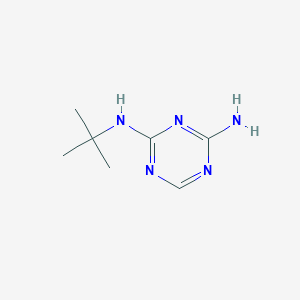

2-Amino-6-(tert-butylamino)-1,3,5-triazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds similar to “2-Amino-6-(tert-butylamino)-1,3,5-triazine” has been reported. For instance, a one-pot three-component reaction method for the synthesis of thiazine-dicarboxylates involves the reaction of an isocyanide and dialkyl acetylenedicarboxylate with 2-amino-4H-1,3-thiazin-4-one derivatives .

Chemical Reactions Analysis

While specific chemical reactions involving “2-Amino-6-(tert-butylamino)-1,3,5-triazine” are not available, related compounds have been studied. For example, a series of aminocyanopyridines were synthesized and evaluated as antimicrobial agents .

Applications De Recherche Scientifique

Hemoglobin Adduct Formation

Research on Sprague Dawley rats exposed to triazine derivatives, specifically atrazine, revealed the formation of novel hemoglobin adducts. This study suggests that exposure to atrazine leads to the formation of a hemoglobin adduct detectable through specialized analytical techniques. This adduct formation provides a model for detecting triazine adducts in macromolecules containing sulfhydryl groups (Dooley et al., 2006).

Inhibition of Toxoplasma gondii

A specific triazine compound, WR99210, demonstrated significant inhibitory effects on Toxoplasma gondii, both in vitro and in vivo. It exhibited potent inhibitory activity at nanomolar levels and proved effective in reducing parasite numbers in mice when administered. This research highlights the potential of triazine derivatives in the treatment of infections like toxoplasmosis (Mui et al., 2005).

Anti-Inflammatory Action

An s-triazine derivative, M 1704, showed anti-inflammatory effects in rats. The study indicated that M 1704 inhibited several inflammation models, suggesting its potential as an anti-inflammatory agent. The action is hypothesized to be due to the potentiation of the peripheral anti-inflammatory action of endogenous steroids (Kambayashi & Mizushima, 1975).

Natriuretic and Antiglycogenic Activities

Research into symmetrical triazine and pteridine derivatives revealed their natriuretic and antiglycogenic activities. Certain derivatives exhibited significant activity, altering hepatic glycogen deposition and showcasing specific actions that may be of pharmacological interest (Skulan & Shideman, 1965).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-N-tert-butyl-1,3,5-triazine-2,4-diamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N5/c1-7(2,3)12-6-10-4-9-5(8)11-6/h4H,1-3H3,(H3,8,9,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AALHAIOHRKPUAH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC1=NC=NC(=N1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-6-(tert-butylamino)-1,3,5-triazine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

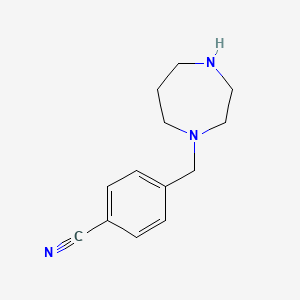

![(E)-2-cyano-N-(1,1-dioxothiolan-3-yl)-3-[2-(4-methylphenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide](/img/structure/B2556764.png)

![7,8-dimethoxy-5-(3-methylbenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2556767.png)

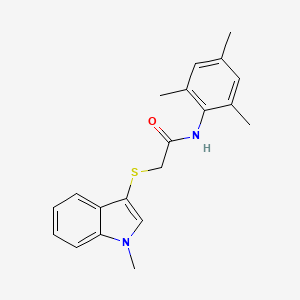

![6-ethyl-5-((2-methoxybenzyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2556772.png)

![Ethyl {[6-amino-3,5-dicyano-4-(4-ethoxyphenyl)pyridin-2-yl]thio}acetate](/img/structure/B2556774.png)

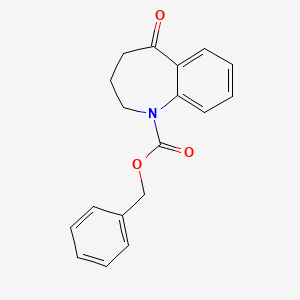

![3-{4-[4-(3-chlorophenyl)piperazin-1-yl]-2-methyl-4-oxobutyl}-2H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B2556775.png)

![Cyclopentyl-[4-[[methyl-[4-(trifluoromethyl)pyridin-2-yl]amino]methyl]piperidin-1-yl]methanone](/img/structure/B2556781.png)

![4-(morpholinosulfonyl)-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2556784.png)